

Check Availability & Pricing

# PCO371 Clinical Trial Discontinuation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PCO371  |           |
| Cat. No.:            | B609860 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides information regarding the discontinuation of the **PCO371** clinical trial for the treatment of hypoparathyroidism. The content is structured to address potential questions from researchers and professionals in the field.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the PCO371 clinical trial?

The Phase 1 clinical trial for **PCO371** (NCT04209179) was terminated due to an "uncertain risk-benefit balance for the patients, and the strategic position of the development program". Reports indicated that this was related to observations of increased liver enzymes in study participants.

Q2: Is there quantitative data available on the observed liver enzyme elevations?

To date, specific quantitative data regarding the elevation of liver enzymes in the **PCO371** clinical trial has not been publicly released. Details such as the specific enzymes elevated (e.g., ALT, AST), the magnitude of the increase, the percentage of participants affected, and the corresponding dosage of **PCO371** have not been disclosed.

Q3: What was the intended mechanism of action for **PCO371**?



**PCO371** is an orally active, small molecule full agonist of the parathyroid hormone receptor 1 (PTHR1). It was designed to mimic the effects of parathyroid hormone (PTH) to restore calcium homeostasis in patients with hypoparathyroidism.

Q4: What was the intended therapeutic indication for **PCO371**?

**PCO371** was being developed for the treatment of hypoparathyroidism, a condition characterized by insufficient PTH production.

#### **Troubleshooting and Experimental Guidance**

While the clinical development of **PCO371** has been discontinued, the preclinical data and mechanism of action may still be of interest to researchers. Below are summaries of key preclinical findings and methodologies.

#### **Preclinical Efficacy in Animal Models**

**PCO371** demonstrated efficacy in rat models of hypoparathyroidism. In these studies, oral administration of **PCO371** led to a dose-dependent increase in serum calcium levels and a decrease in serum phosphate levels, mirroring the physiological effects of PTH.

Table 1: Summary of Preclinical Efficacy in a Rat Model of Hypoparathyroidism

| Parameter          | Observation in Hypocalcemic Rats Treated with PCO371            |  |
|--------------------|-----------------------------------------------------------------|--|
| Serum Calcium      | Restoration of normal serum calcium levels.                     |  |
| Urinary Calcium    | No significant increase observed.                               |  |
| Duration of Action | Stronger and longer-lasting effects compared to PTH injections. |  |

#### **Experimental Protocols**

In Vitro cAMP Production Assay

Objective: To determine the agonistic activity of PCO371 on the human PTHR1.



- Cell Line: COS-7 cells transfected with the human PTHR1.
- Methodology:
  - Transfected COS-7 cells were plated in 96-well plates.
  - Cells were incubated with varying concentrations of PCO371.
  - Following incubation, intracellular cyclic adenosine monophosphate (cAMP) levels were measured using a commercially available cAMP assay kit.
  - EC50 values were calculated to determine the potency of PCO371 in stimulating cAMP production.

## Visualizing the PCO371 Signaling Pathway

**PCO371**, as a PTHR1 agonist, is expected to activate the Gs-protein coupled receptor pathway, leading to the production of cAMP.



Click to download full resolution via product page

Caption: **PCO371** signaling pathway via PTHR1 activation.

## **Logical Flow of PCO371 Discontinuation**

The decision to terminate the clinical development of **PCO371** can be visualized as a logical progression from clinical trial observation to the final outcome.





Click to download full resolution via product page

Caption: Logical flow leading to **PCO371** trial termination.

 To cite this document: BenchChem. [PCO371 Clinical Trial Discontinuation: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609860#reasons-for-pco371-clinical-trial-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com